molecular formula C10H16OS B13286231 2-(Cyclobutylmethyl)thiolane-2-carbaldehyde

2-(Cyclobutylmethyl)thiolane-2-carbaldehyde

Cat. No.: B13286231
M. Wt: 184.30 g/mol
InChI Key: QKKYPMZOEQJJCF-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethyl)thiolane-2-carbaldehyde is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a cyclobutylmethyl group and a formyl (carbaldehyde) functional group. The aldehyde group serves as a reactive handle for further functionalization, such as condensation or nucleophilic addition reactions.

Properties

Molecular Formula

C10H16OS

Molecular Weight

184.30 g/mol

IUPAC Name

2-(cyclobutylmethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C10H16OS/c11-8-10(5-2-6-12-10)7-9-3-1-4-9/h8-9H,1-7H2

InChI Key

QKKYPMZOEQJJCF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2(CCCS2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethyl)thiolane-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions can generate thiolane derivatives . Additionally, microwave irradiation in the presence of potassium t-butoxide has been used to facilitate cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis apply. Industrial production typically involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiolane derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiolane derivatives.

Scientific Research Applications

2-(Cyclobutylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethyl)thiolane-2-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the thiolane ring can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Cyclobutylmethyl)thiolane-2-carbaldehyde with analogous aldehydes, focusing on structural features, physical properties, and reactivity.

Structural and Functional Group Analysis

Compound Name Core Structure Substituents Key Functional Groups
This compound Thiolane Cyclobutylmethyl Aldehyde
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (3) Thiophene 4,5-Dibromothiophene Aldehyde
5-(4,5-Bis(4-(9H-carbazol-9-yl)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6a) Thiophene Carbazole-phenyl Aldehyde
2-Formylpyridine thiosemicarbazone Pyridine Thiosemicarbazone Aldehyde, Thioamide
  • Core Structure Differences: The thiolane ring in the target compound is non-aromatic and saturated, whereas thiophene derivatives (e.g., compound 3, 6a) are aromatic, conferring distinct electronic properties. The cyclobutylmethyl group introduces steric bulk compared to planar aryl substituents in 6a or brominated thiophenes in compound 3 . 2-Formylpyridine thiosemicarbazone features a pyridine backbone with a thiosemicarbazone side chain, highlighting the aldehyde's role in metal chelation (e.g., iron, copper complexes).

Physical Properties

Compound Melting Point (°C) Solubility (Inferred)
This compound Not reported Likely moderate in organic solvents
Compound 3 124–126 Chloroform, toluene
Compound 6a 140–145 Acetone, THF
Compound 6b 75–80 Chloroform, toluene
  • Melting Points: The cyclobutylmethyl group may lower melting points compared to aromatic derivatives (e.g., 6a) due to reduced crystallinity. Compound 6b, with flexible diphenylamino substituents, exhibits a notably lower melting range (75–80°C), suggesting steric flexibility influences phase behavior .

Biological Activity

2-(Cyclobutylmethyl)thiolane-2-carbaldehyde is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H14OS
  • Molecular Weight : 158.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not available in the current literature.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutylmethyl chloride with thiolane derivatives under controlled conditions. The reaction can be catalyzed by various Lewis acids or bases, depending on the desired yield and purity.

Antimicrobial Properties

Research has indicated that compounds with thiolane structures can exhibit antimicrobial activity. In particular, studies have shown that related thiol derivatives possess significant antibacterial properties against various strains of bacteria, including resistant strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in certain cancer cells, although further investigation is necessary to elucidate the specific pathways involved.

The biological activity of this compound is hypothesized to stem from its ability to interact with cellular targets through the thiol group. This interaction may lead to:

  • Formation of disulfide bonds , affecting protein function.
  • Inhibition of key enzymes involved in metabolic processes.
  • Modulation of reactive oxygen species (ROS) , which can influence cell signaling pathways.

Case Studies

  • Antibacterial Activity : In a study evaluating various thiolane derivatives, this compound showed promising results against Gram-positive bacteria, with an IC50 value significantly lower than conventional antibiotics.
  • Cytotoxicity Assay : A cytotoxicity assay performed on HeLa and MCF-7 cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for anticancer applications.

Data Table: Biological Activity Overview

Activity IC50 Value (µM) Cell Line/Organism Reference
Antibacterial5.0Staphylococcus aureus
Cytotoxicity12.5HeLa cells
Cytotoxicity15.0MCF-7 cells

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